Quantitative Yield and Spectroscopic Characterization Completeness: (E)-4-(Dimethylamino)but-3-en-2-one vs. Commercial Enaminone Standards
A 2023 protocol reports one-step synthesis of (E)-4-(dimethylamino)but-3-en-2-one in quantitative yield (≥99%) using adapted Vilsmeier conditions [1]. The product was characterized by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy with complete spectral data provided [1]. In contrast, many commercial enaminone analogs (e.g., 4-methoxy-3-buten-2-one) achieve yields of 89% under optimized conditions, representing an approximate 10-percentage-point yield gap [2]. The comprehensive multi-nuclear NMR and vibrational spectroscopic dataset enables unambiguous identity confirmation and purity verification, reducing the analytical burden for quality control.
| Evidence Dimension | Synthetic yield (optimized protocol) |
|---|---|
| Target Compound Data | Quantitative yield (≥99%) |
| Comparator Or Baseline | 4-Methoxy-2-butenone (distilled yield: 89%) |
| Quantified Difference | Approximately +10 percentage points |
| Conditions | One-step synthesis via adapted Vilsmeier conditions (target); distillation of acetylacetaldehyde dimethyl acetal with catalytic NaOAc at 160–170°C (comparator) |
Why This Matters
Higher synthetic yield translates directly to reduced cost per gram for in-house synthesis, while the comprehensive spectroscopic characterization package reduces analytical quality control overhead.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. (E)-4-(Dimethylamino)but-3-en-2-one. Molbank. 2023;2023(2):M1654. View Source
- [2] Organic Syntheses. Preparation of (E)-1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene. View Source
